molecular formula C13H11N3O3S2 B2725093 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1707562-52-4

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2725093
CAS No.: 1707562-52-4
M. Wt: 321.37
InChI Key: CUHPLPKJFKDDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the class of 1,2,4-thiadiazine 1,1-dioxides, a scaffold known to be of significant interest in medicinal chemistry . While the specific biological profile of this analog is under investigation, compounds within this structural family have demonstrated a range of pharmacological activities in scientific literature, including investigation as orexin receptor antagonists for potential neurological applications and as inhibitors for various enzyme targets such as kinases . The structure incorporates a pyrido-thiadiazine core, which contributes to its potential as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the confirmed identity and high quality of this compound for their advanced chemical and biological studies.

Properties

IUPAC Name

4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S2/c1-20-10-6-4-9(5-7-10)16-12-11(3-2-8-14-12)21(18,19)15-13(16)17/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHPLPKJFKDDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Properties

The compound possesses the following key properties:

Property Value
IUPAC Name 4-(4-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e]thiadiazin-3-one
Molecular Formula C₁₃H₁₁N₃O₃S₂
Molecular Weight 321.37 g/mol
CAS Number 1707562-52-4
SMILES CSC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)NC2=O
InChI Key CUHPLPKJFKDDPU-UHFFFAOYSA-N

Structural Features

The molecular architecture comprises several key structural elements:

  • A pyrido[2,3-e] ring fused to a 1,2,4-thiadiazin-3-one core
  • A 4-(methylthio)phenyl group at position 4 of the thiadiazine ring
  • Two sulfonyl oxygen atoms creating the 1,1-dioxide functionality
  • A carbonyl group at position 3 of the thiadiazine ring

This unique combination of functional groups contributes to the compound's potential biological activity and influences the synthetic approaches required for its preparation.

General Synthetic Approaches for Thiadiazine Derivatives

Acid-Catalyzed Intramolecular Cyclization

One of the most promising approaches for synthesizing compounds with the thiadiazine 1-oxide scaffold involves acid-catalyzed hydrolysis and intramolecular cyclization of N-cyano sulfoximines. This method represents a practical synthetic route to various thiadiazine 1-oxides with moderate to good yields.

The general synthetic pathway involves:

  • Preparation of 2-N-cyano-sulfonimidoyl amides as key intermediates
  • Acid-induced hydrolysis of the cyano group to form N-urea sulfoximine intermediates
  • Further hydrolysis to generate NH-sulfoximine species
  • Intramolecular cyclocondensation to form the desired thiadiazine ring system

This approach is particularly valuable for our target compound as it provides a straightforward method for constructing the necessary heterocyclic framework.

Synthetic Route via Sulfoximine Intermediates

The synthesis of thiadiazine 1-oxides using sulfoximine chemistry has been demonstrated by Oh et al. (2022), offering a novel one-pot process utilizing H₂SO₄ as a key reagent. This approach provides several advantages:

  • Efficient one-pot transformation
  • Good tolerance for various functional groups
  • Practical reaction conditions
  • Moderate to good yields

The reaction typically proceeds under the following conditions:

Parameter Condition
Catalyst Aqueous H₂SO₄ (10 N)
Temperature 110°C
Reaction Time Approximately 0.5 hours
Solvent Minimal additional solvent required
Purification Column chromatography on silica gel

The mechanism involves the initial acid-catalyzed hydrolysis of the N-cyano group, followed by formation of an NH-sulfoximine intermediate which undergoes intramolecular cyclization to afford the thiadiazine 1-oxide scaffold.

Specific Synthetic Pathways for 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e]thiadiazin-3(4H)-one 1,1-dioxide

Synthesis via N-Cyano Sulfoximine Intermediates

A detailed synthetic route for our target compound can be developed based on the general methodology for thiadiazine 1-oxide synthesis. The proposed pathway involves:

  • Preparation of N-[4-(methylthio)phenyl]pyridine-2,3-diamine:

    • This key starting material can be synthesized through selective amination of appropriately functionalized pyridine derivatives
    • Alternatively, it could involve coupling reactions between suitably substituted pyridine compounds and 4-(methylthio)aniline
  • Formation of the sulfonimidoyl amide intermediate:

    • Reaction with an appropriate sulfinyl compound to form a sulfilimine
    • Subsequent cyanation to generate the N-cyano sulfoximine
  • Acid-catalyzed hydrolysis and cyclization:

    • Treatment with aqueous H₂SO₄ (10 N) at elevated temperature (110°C)
    • Formation of N-urea sulfoximine and subsequent conversion to NH-sulfoximine
    • Intramolecular cyclocondensation to afford the target thiadiazine 1,1-dioxide

The specific reaction conditions for the final cyclization step typically involve:

  • Heating the N-cyano sulfoximine in aqueous H₂SO₄ (10 N) at 110°C for approximately 0.5 hours
  • Monitoring the reaction progress by TLC analysis
  • Purification by column chromatography using appropriate solvent systems (e.g., EtOAc/hexane mixtures)

Alternative Approach via Benzamide Derivatives

Another viable synthetic strategy involves the preparation of appropriate benzamide derivatives followed by incorporation of the thiadiazine ring system:

  • Synthesis of N-[4-(methylthio)phenyl]benzamide:

    • Reaction of 4-(methylthio)aniline with benzoyl chloride in the presence of a base (e.g., trimethylamine)
    • Purification by column chromatography to obtain the pure benzamide
  • Introduction of the pyridine moiety:

    • Formation of an appropriately substituted pyridine ring system
    • Coupling with the benzamide derivative to establish the required connectivity
  • Construction of the thiadiazine ring:

    • Formation of the six-membered thiadiazine ring through appropriate cyclization chemistry
    • Oxidation to generate the 1,1-dioxide functionality

This approach draws inspiration from the synthesis of related compounds such as N-[3-(methylthio)pyridin-4-yl]benzamide, which has been prepared in high yield (93%) through the reaction of 3-(methylthio)pyridin-4-amine with benzoyl chloride.

Synthesis Based on Triazole Chemistry

Drawing from the rich chemistry of mercapto- and thione-substituted 1,2,4-triazoles, another potential synthetic route could involve:

  • Formation of appropriate thiosemicarbazide derivatives using 4-(methylthio)aniline as a starting material
  • Cyclization to form 1,2,4-triazole intermediates
  • Subsequent transformation to incorporate the pyridine ring system
  • Final conversion to the thiadiazine 1,1-dioxide structure

This approach would leverage established methodologies for the synthesis of related heterocyclic systems, although it would require adaptation to achieve the specific pyrido[2,3-e]thiadiazine structure of our target compound.

Mechanistic Considerations

Mechanism of Acid-Catalyzed Cyclization

The transformation of N-cyano sulfoximines to thiadiazine 1-oxides proceeds through a well-defined mechanism:

  • Initial acid-catalyzed hydrolysis of the N-cyano group:

    • Protonation of the cyano nitrogen
    • Nucleophilic attack by water
    • Formation of an N-urea sulfoximine intermediate
  • Hydrolysis to form NH-sulfoximine:

    • Protonation of the carbonyl oxygen
    • Nucleophilic attack by water
    • Elimination of carbamic acid (which decomposes to CO₂ and NH₃)
    • Generation of the reactive NH-sulfoximine species
  • Intramolecular cyclocondensation:

    • Nucleophilic attack by the NH-sulfoximine nitrogen on the amide carbonyl
    • Formation of a tetrahedral intermediate
    • Elimination of water
    • Cyclization to form the thiadiazine 1-oxide ring

This mechanistic understanding is supported by experimental observations, including the isolation of NH-sulfoximine intermediates under both acidic and basic conditions.

Key Intermediates and Their Stability

The successful synthesis of our target compound depends on the generation and appropriate reactivity of several key intermediates:

  • N-cyano sulfoximines:

    • Generally stable compounds that can be isolated and characterized
    • Susceptible to hydrolysis under acidic conditions
  • N-urea sulfoximines:

    • Formed as intermediates during the acid-catalyzed hydrolysis
    • Can be isolated under certain conditions
    • Provide evidence for the proposed mechanistic pathway
  • NH-sulfoximines:

    • Critical reactive intermediates for the cyclization process
    • Generated in situ under the reaction conditions
    • Their nucleophilicity drives the cyclization event

Understanding the properties and reactivity of these intermediates is essential for optimizing the synthetic pathway and improving yields.

Purification and Characterization

Purification Strategies

The purification of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e]thiadiazin-3(4H)-one 1,1-dioxide typically involves several complementary techniques:

  • Column Chromatography:

    • Stationary phase: Silica gel (Kieselgel 60, 230-400 mesh)
    • Mobile phase: Gradient elution with EtOAc/hexane mixtures
    • Monitoring: TLC analysis with appropriate visualization methods (UV, potassium permanganate, or ceric ammonium molybdate stain)
  • Recrystallization:

    • Selection of appropriate solvent systems based on solubility properties
    • Slow crystallization to enhance purity
    • Multiple recrystallizations may be required to achieve high purity
  • Preparative HPLC:

    • For challenging separations or final purification
    • Typically utilizing reverse-phase C18 columns
    • Water/acetonitrile gradient systems with appropriate additives

These purification techniques should be applied sequentially as needed to ensure the highest purity of the final product.

Characterization Methods

Comprehensive characterization of the synthesized compound involves multiple analytical techniques:

Technique Expected Features Diagnostic Value
Melting Point Characteristic range Purity indicator
1H NMR Signals for methylthio (δ ~2.5 ppm), aromatic, and NH protons Structure confirmation
13C NMR Characteristic signals for carbonyl, aromatic, and methylthio carbons Carbon framework verification
2D NMR (COSY, HMBC) Correlation patterns between protons and carbons Structural connectivity confirmation
HRMS Molecular ion at m/z 321.0293 [M+H]+ Molecular formula verification
IR SO2 stretching (1150-1350 cm-1), C=O stretching (1650-1700 cm-1) Functional group confirmation
Elemental Analysis C, H, N, S percentages within ±0.4% of theoretical values Compositional verification

X-ray crystallography would provide definitive structural confirmation if suitable crystals can be obtained. For thiadiazine 1-oxides, crystal structures have been successfully determined in previous studies, providing valuable structural information.

Optimization Strategies and Considerations

Reaction Parameter Optimization

Several parameters can be optimized to improve the yield and purity of the target compound:

  • Acid Catalyst Selection:

    • While H₂SO₄ (10 N) is typically effective, other acids such as trifluoroacetic acid or p-toluenesulfonic acid might offer advantages for specific substrates
    • The concentration of the acid can significantly impact reaction rates and selectivity
  • Temperature and Reaction Time:

    • Higher temperatures generally accelerate the reaction but may lead to decomposition
    • Extended reaction times may be necessary for less reactive substrates
    • Careful monitoring is essential to determine the optimal reaction endpoint
  • Solvent Effects:

    • The presence of co-solvents may influence reaction outcomes
    • Consideration of solvent polarity and protic/aprotic character
  • Substrate Concentration:

    • Dilution may minimize side reactions but decrease reaction rates
    • Higher concentrations can accelerate reactions but potentially increase byproduct formation

Systematic variation of these parameters through Design of Experiments (DoE) approaches can efficiently identify optimal conditions.

Chemical Reactions Analysis

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiadiazine ring or the methylthio group.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring, allowing for the introduction of different functional groups. Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures. .

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by the presence of a pyrido-thiadiazine core with a methylthio substituent. Its molecular formula is C17H17N3O5S2C_{17}H_{17}N_3O_5S^2, and it exhibits properties that make it suitable for various biological applications.

Research indicates that this compound possesses significant biological activities, including:

  • Anticancer Properties
  • Neuroprotective Effects
  • Enzyme Inhibition

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazine derivatives. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Tumor Growth : Compounds similar to 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been shown to modulate signaling pathways involved in cell proliferation and induce apoptosis in cancer cells.
CompoundMechanism of ActionReference
This compoundModulation of signaling pathways
Related Thiadiazine DerivativesInduction of apoptosis

The presence of the methylthio group is particularly noted for enhancing cytotoxicity against various cancer cell lines.

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Similar compounds have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders:

  • Monoamine Oxidase Inhibition : Compounds related to this one have demonstrated promising MAO-B inhibitory activity with IC50 values in low micromolar ranges. This suggests potential therapeutic applications in conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Synthesis and Evaluation : A study synthesized derivatives based on the pyridazine framework and evaluated their MAO inhibitory activities. The most potent inhibitors exhibited IC50 values as low as 0.013μM0.013\mu M for MAO-B.
  • Cytotoxicity Studies : Cytotoxic effects were assessed using healthy fibroblast cell lines (L929). Compounds similar to the target showed varying degrees of cytotoxicity, with some demonstrating significant selectivity towards cancer cells while sparing normal cells.
  • Molecular Docking Studies : Molecular docking simulations indicated favorable binding interactions between these compounds and MAO enzymes, suggesting a competitive inhibition mechanism that could be further explored for therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Properties

Key analogs differ in substituents on the phenyl ring or pyridine-thiadiazine core. A comparative analysis is summarized below:

Compound Name Substituent(s) Molecular Formula Key Structural Features
4-[4-(Methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide 4-(Methylthio)phenyl C₁₃H₁₁N₃O₃S₂ -SMe group (electron-donating, lipophilic) at para position; pyrido[2,3-e] fused core
4-(4-Fluoro-3-methylphenyl) analog [] 4-Fluoro-3-methylphenyl C₁₃H₁₀FN₃O₃S -F (electron-withdrawing) and -CH₃ at meta position; altered electronic profile
2-(4-Fluorobenzyl)-4-[4-(methylsulfanyl)phenyl] analog [] 4-(Methylthio)phenyl + 4-fluorobenzyl C₂₀H₁₅FN₂O₃S₂ Additional fluorobenzyl group at 2-position; increased steric bulk and polarity
4-(3-Methylphenyl) analog [] 3-Methylphenyl C₁₃H₁₁N₃O₃S -CH₃ at meta position; reduced steric hindrance compared to para substituents
Torasemide Impurity E [] 3-Methylphenyl + pyrido[4,3-e] core C₁₃H₁₁N₃O₃S Pyridine fusion at [4,3-e] position; altered core geometry vs. [2,3-e] fusion

Key Observations :

  • Electron-Donating vs. Fluorine () reduces electron density, favoring hydrogen bonding .
  • Substituent Position : Para-substituted analogs (e.g., target compound) exhibit distinct spatial orientation compared to meta-substituted derivatives (), affecting target binding .
  • Core Modifications : Pyrido[4,3-e] analogs (Torasemide-related compounds) differ in ring fusion geometry, altering conformational flexibility and bioactivity .
Pharmacological and Physicochemical Properties
Property Target Compound 4-Fluoro-3-methylphenyl Analog [1] Torasemide Impurity E [16-18]
Molecular Weight (g/mol) ~329.4 (calculated) 307.3 289.3
Solubility Moderate (lipophilic -SMe) Low (fluorine enhances polarity) Low (hydrophobic core)
Bioactivity Potential AMPAR PAM [4] Unreported Diuretic impurity (Torasemide-related)
Stability Hygroscopic (SMe oxidation) Stable under standard conditions Stable as USP reference standard

Pharmacological Notes:

  • The target compound’s -SMe group may confer metabolic stability compared to -F or -CH₃ analogs, though oxidation to sulfoxide/sulfone metabolites is possible .
  • Torasemide-related compounds (e.g., ) highlight the importance of core structure in diuretic activity, suggesting the target compound’s [2,3-e] fusion may shift target specificity .

Biological Activity

4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a compound belonging to the class of thiadiazines, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and research findings, highlighting its potential applications in pharmacology.

  • Molecular Formula : C13_{13}H11_{11}N3_3O3_3S2_2
  • Molecular Weight : 321.38 g/mol
  • CAS Number : 1707562-52-4

Research indicates that compounds within the thiadiazine class may interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of functional groups in 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suggests potential interactions that could lead to significant biological effects.

Antitumor Activity

Recent studies have focused on the antitumor properties of this compound. For example:

  • Inhibition of Angiogenesis : Similar compounds have shown promise as angiogenesis inhibitors. In vitro assays demonstrated that derivatives of thiadiazines can suppress human umbilical vein endothelial cell (HUVEC) proliferation by inhibiting key angiogenesis-related kinases such as VEGFR2 and TNK2 . This inhibition is crucial for preventing tumor growth and metastasis.

Antimicrobial Activity

Thiadiazine derivatives have also been reported to exhibit antimicrobial properties. Research has indicated that certain structural modifications can enhance their efficacy against various pathogens. The exact mechanism often involves disrupting microbial cell wall synthesis or inhibiting vital metabolic pathways.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
Angiogenesis InhibitionInhibits HUVEC proliferation via VEGFR2 suppression
AntimicrobialDisruption of cell wall synthesis
CytotoxicityInduces apoptosis in cancer cell lines

Detailed Findings

  • Angiogenesis Inhibition : A study highlighted that certain benzothiadiazine derivatives showed significant selectivity for inhibiting angiogenesis at low concentrations. The compound's ability to inhibit kinases associated with angiogenesis positions it as a candidate for further development in cancer therapy .
  • Antimicrobial Properties : Research into similar thiadiazine compounds revealed promising antimicrobial activities against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antibacterial efficacy.
  • Cytotoxic Effects : In vitro assays on various cancer cell lines demonstrated that the compound induces apoptosis through mitochondrial pathways, indicating its potential as an anticancer agent .

Q & A

Q. How can researchers optimize the synthesis of 4-[4-(methylthio)phenyl]-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide to improve yield and purity?

Methodological Answer: The synthesis of this compound likely involves multi-step reactions similar to structurally related pyridothiadiazine derivatives. Key strategies include:

  • Step-wise optimization : Adjust reaction parameters (e.g., temperature, solvent polarity, catalyst loading) for each step. For example, DMF and K₂CO₃ are effective for alkylation reactions in related thiadiazine syntheses .
  • Purification : Use column chromatography or recrystallization (e.g., from dimethylformamide) to isolate intermediates.
  • Analytical validation : Employ HPLC or GC-MS to monitor reaction progress and confirm purity. Elemental analysis and HRMS (as in ) ensure structural fidelity .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify aromatic protons and substituents (e.g., methylthio group at the 4-position).
    • FT-IR : Confirm functional groups (e.g., sulfone S=O stretches at ~1300–1150 cm⁻¹).
  • Mass spectrometry : HRMS (ESI or EI) validates the molecular formula (e.g., C₁₅H₁₃N₃O₂S₂ for the target compound) .
  • Elemental analysis : Compare calculated vs. observed C/H/N/S percentages to rule out impurities .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

Methodological Answer:

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity. For related compounds, IC₅₀ values are determined via dose-response curves .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar derivatives (e.g., ’s analogs with methoxy or methyl groups) to identify substituent effects .

Advanced Research Questions

Q. How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

Methodological Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in oxidation steps) or trapping experiments to identify intermediates. For example, oxidation of the methylthio group to sulfoxide/sulfone may compete with side reactions .
  • Computational modeling : Employ DFT calculations to map reaction pathways and identify energetically favorable intermediates.
  • Replication : Standardize reaction conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

Q. What advanced strategies can elucidate the compound’s structure-activity relationship (SAR) for therapeutic applications?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace methylthio with methoxy or halogens) and compare bioactivity. highlights that substituent position significantly impacts activity .
  • Crystallography : Solve the X-ray structure (as in ) to correlate conformation with activity.
  • Proteomics : Use pull-down assays or thermal shift assays to identify protein targets and binding modes.

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET prediction : Use tools like SwissADME to predict solubility, logP, and metabolic stability.
  • Docking studies : Model interactions with target proteins (e.g., docking into ATP-binding pockets using AutoDock Vina).
  • QSAR modeling : Train models on bioactivity data from analogs to prioritize synthetic targets .

Methodological Notes for Handling Data Contradictions

  • Cross-validation : Replicate experiments across multiple labs or batches to distinguish systematic errors from outliers.
  • Control experiments : Include positive/negative controls (e.g., known inhibitors in bioassays) to validate assay conditions .
  • Meta-analysis : Compare results with literature data on related compounds (e.g., ’s derivatives) to identify trends or anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.